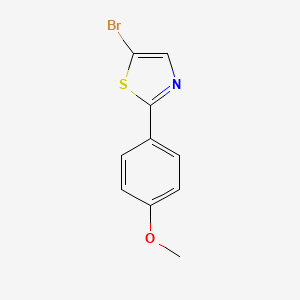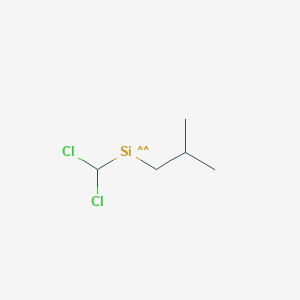
CID 138991739
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dichloromethyl(2-methylpropyl)-: is an organosilicon compound with the molecular formula C5H12Cl2Si . This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by silicon atoms bonded to hydrogen and/or alkyl groups. The presence of chlorine atoms in this compound makes it reactive and useful in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylsilane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride , to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of silane, dichloromethyl(2-methylpropyl)- involves the direct chlorination of 2-methylpropylsilane in the presence of a catalyst. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Hydrolysis: The compound reacts with water to form and . This reaction is highly exothermic and requires careful control to prevent hazardous conditions.
Reduction: Silane, dichloromethyl(2-methylpropyl)- can be reduced to using reducing agents such as .
Common Reagents and Conditions:
Alcohols: and for substitution reactions.
Water: for hydrolysis.
Lithium aluminum hydride: for reduction reactions.
Major Products Formed:
- Various substituted silanes from substitution reactions .
Siloxanes: from hydrolysis.
2-methylpropylsilane: from reduction.
科学的研究の応用
Chemistry: Silane, dichloromethyl(2-methylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the production of silicone polymers , which have applications in sealants, adhesives, and coatings.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Industrially, silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone resins and elastomers . These materials are valued for their thermal stability , flexibility , and resistance to environmental degradation .
作用機序
The mechanism of action of silane, dichloromethyl(2-methylpropyl)- involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets include hydroxyl , amino , and thiol groups on organic molecules, facilitating the formation of siloxane bonds .
類似化合物との比較
Chloromethyldichloromethylsilane: (CAS: 1558-33-4)
Methyldichlorosilane: (CAS: 75-54-7)
Comparison:
Chloromethyldichloromethylsilane: has a similar structure but with an additional chlorine atom on the methyl group, making it more reactive.
Methyldichlorosilane: lacks the 2-methylpropyl group, which reduces its steric hindrance and makes it less selective in reactions compared to silane, dichloromethyl(2-methylpropyl)-
Silane, dichloromethyl(2-methylpropyl)- stands out due to its unique combination of reactivity and selectivity, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C5H10Cl2Si |
|---|---|
分子量 |
169.12 g/mol |
InChI |
InChI=1S/C5H10Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3H2,1-2H3 |
InChIキー |
BRWCLBLNVXKCHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Si]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
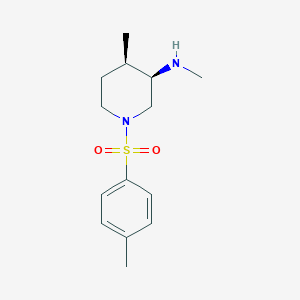
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
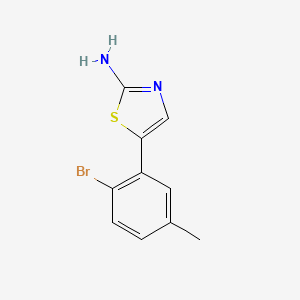
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
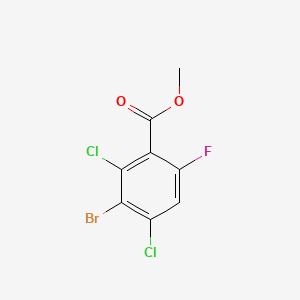
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
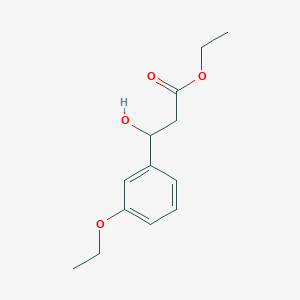



![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)

